5-Amino-2,4,6-triiodoisophthalic acid
Description
Overview of the Chemical Entity and its Significance in Scientific Disciplines
5-Amino-2,4,6-triiodoisophthalic acid is a synthetic organic compound distinguished by a heavily substituted benzene (B151609) ring. smolecule.com Its structure, featuring three iodine atoms, an amino group, and two carboxylic acid groups, makes it a molecule of significant interest across various scientific fields. smolecule.com Primarily, its high iodine content renders it radiopaque, establishing it as a crucial intermediate and building block in the synthesis of nonionic iodinated X-ray contrast agents. chemicalbook.comchemimpex.com These agents are vital in medical imaging techniques like X-ray and computed tomography (CT) scans, where they enhance the visibility of vascular structures and tissues. chemimpex.com
Beyond medical diagnostics, the unique arrangement of functional groups allows for its application in materials science and polymer chemistry. smolecule.comchemimpex.com Researchers utilize it in the synthesis of specialized polymers and novel composite materials with unique properties. chemimpex.com Furthermore, its structure serves as a versatile ligand for the construction of metal-organic frameworks (MOFs), demonstrating its utility in crystal engineering and the development of materials with potential for adsorption and other advanced applications. rsc.org The compound's reactive sites also make it a valuable tool in biochemical studies and for the development of new pharmaceutical derivatives. chemimpex.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid nih.gov |
| CAS Number | 35453-19-1 sigmaaldrich.com |
| Molecular Formula | C₈H₄I₃NO₄ nih.gov |
| Molecular Weight | 558.84 g/mol sigmaaldrich.com |
| Appearance | Beige or pale pink solid chemicalbook.com |
| Melting Point | 265-270 °C sigmaaldrich.com |
Historical Context of its Emergence in Research Applications
The emergence of this compound is intrinsically linked to the historical development of X-ray contrast media. researchgate.net Following the discovery of X-rays, early research focused on finding non-toxic substances that could opacify internal structures. jcpres.com A significant breakthrough occurred in the 1950s with the development of water-soluble, tri-iodinated compounds derived from triiodobenzoic acid. jcpres.commpijournal.org
The introduction of the first tri-iodinated contrast medium, sodium acetrizoate, in 1952 demonstrated that incorporating three iodine atoms onto a benzene ring core significantly improved imaging quality. mpijournal.org This led to the development of diatrizoate in the mid-1950s, which became a standard intravascular contrast agent for decades. mpijournal.org These initial agents were ionic, meaning they dissociated in solution, which contributed to some adverse effects. wikipedia.org
The scientific drive to create less toxic and more patient-friendly contrast agents spurred further research. This led to the development of non-ionic, low-osmolality contrast media in the 1970s and 1980s. mpijournal.orgwikipedia.orgnih.gov It was within this context that this compound became a key intermediate. chemicalbook.comresearchgate.net Its structure provided the essential tri-iodinated benzene core, while its amino and carboxylic acid groups offered versatile points for chemical modification to attach hydrophilic side chains, ultimately leading to the synthesis of sophisticated non-ionic agents like Iohexol and Iopamidol. chemicalbook.comgoogle.com
Fundamental Structural Features Relevant to Research Pathways
The chemical reactivity and utility of this compound are dictated by its distinct structural features. The molecule is built upon a central benzene ring, which provides a stable, planar scaffold.
Key Structural Components:
Tri-iodinated Benzene Ring: Three large iodine atoms are covalently bonded to the aromatic ring at the 2, 4, and 6 positions. This high iodine content is the primary reason for the molecule's radiopacity. chemimpex.com The steric bulk of these iodine atoms also significantly influences the molecule's reactivity, particularly at the adjacent carboxylic acid groups. chemrxiv.org
Amino Group (-NH₂): Located at the 5-position, the amino group serves as a key nucleophilic site. smolecule.com This allows for a variety of chemical modifications, including acylation and conversion into an isocyanate group, which can then be used for carbamoylation reactions to link the core structure to other molecules, such as amino acids. chemrxiv.orgchemrxiv.org
Two Carboxylic Acid Groups (-COOH): Positioned at the 1 and 3 carbons (isophthalic acid arrangement), these groups provide sites for esterification and amidation. smolecule.com They can be converted to more reactive acyl chlorides (5-amino-2,4,6-triiodoisophthaloyl dichloride), a crucial step in the synthesis of many non-ionic contrast agents. google.comgoogle.com The proximity of the large iodine atoms sterically hinders these carboxylic groups, making them resistant to certain reactions like alkaline hydrolysis once converted to esters. chemrxiv.org
This combination of a stable, radiopaque core with multiple reactive functional groups makes this compound a highly versatile and valuable precursor in several research and development pathways, from creating advanced medical imaging agents to engineering novel polymers and metal-organic frameworks. chemimpex.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZJSNULLBSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188969 | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35453-19-1 | |
| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035453191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,4,6-triiodoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17G990RT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 5-Amino-2,4,6-triiodoisophthalic Acid
The production of this compound can be broadly categorized into two main strategies: the direct tri-iodination of 5-aminoisophthalic acid and the sequential synthesis starting from more fundamental aromatic precursors like isophthalic acid. researchgate.netgoogle.com
The most direct route involves the electrophilic substitution of three hydrogen atoms with iodine on the aromatic ring of 5-aminoisophthalic acid. The amino group is a strongly activating ortho-, para-director, which facilitates the substitution at the 2, 4, and 6 positions.
A common and effective method for the synthesis of this compound involves the in-situ generation of an electrophilic iodine species from iodide salts in the presence of an oxidizing agent. google.comgoogle.com This approach avoids the handling of more toxic or unstable iodinating reagents. google.com
One innovative route utilizes dimethyl sulfoxide (B87167) (DMSO) as an oxidant for iodide salts (such as potassium iodide, sodium iodide, or ammonium (B1175870) iodide) under acidic conditions. google.comgoogle.com In this process, the iodide salt is oxidized to molecular iodine (I₂), which then acts as the electrophile to iodinate the 5-aminoisophthalic acid. google.com This method is noted for improving reaction yield and atom utilization while reducing solid waste. google.com
The table below summarizes reaction conditions for different oxidant systems.
| Substrate | Iodide Salt | Oxidant | Acid | Solvent | Temperature | Yield | Source |
| 5-Aminoisophthalic acid | KI | DMSO | HCl | Water | Reflux | Ideal | google.comgoogle.com |
| 5-Aminoisophthalic acid | NaI | DMSO | HCl | Water | Reflux | Ideal | google.com |
| 5-Aminoisophthalic acid | I₂ | Iodic Acid (HIO₃) | H₂SO₄ | Water | 72-75°C | 82.6% | justia.comchemicalbook.com |
| 5-Aminoisophthalic acid | Potassium Iodide | Potassium Iodate (B108269) | HCl | Water | 80°C | 76.7% | google.com |
The choice of solvent and the establishment of acidic conditions are critical for optimizing the iodination reaction. The process is typically carried out in polar protic solvents, with water being a preferred choice due to its low cost and minimal environmental impact. google.comgoogle.comgoogle.com Other suitable solvents include C1-C6 alcohols or hydroalcoholic mixtures. google.comgoogle.com
Acidic conditions are essential for the reaction to proceed. google.com Acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to maintain a low pH, typically below 3.5. google.comgoogle.com In the case of the I₂/HIO₃ system, the reaction is effectively carried out at a pH of less than 3.5, with a pH around 2 being preferable. google.com The acidic environment facilitates the generation of the active electrophilic iodine species.
Interestingly, despite the low solubility of 5-aminoisophthalic acid in acidic aqueous solutions, the reaction proceeds efficiently. justia.comgoogle.com The substrate is suspended in the medium and progressively dissolves as it is converted into the desired tri-iodinated product. google.comgoogle.com This allows the reaction to be performed directly on crude aqueous solutions of 5-aminoisophthalic acid salts from previous manufacturing steps, which are then acidified in situ. justia.comgoogle.com
Various iodinating reagents have been employed for the synthesis of this compound, each with its own advantages and challenges regarding efficiency, handling, and selectivity.
Iodine Monochloride (ICl): This is a common and effective iodinating agent. researchgate.netgoogle.com However, the reaction temperature significantly influences the stability of iodine monochloride, necessitating careful control over the process, often requiring segmented temperature profiles. google.com
Iodide Salt/Oxidant Systems: As discussed, systems like KI/KIO₃ or NaI/DMSO offer a safer and more environmentally friendly alternative. google.comgoogle.comgoogle.com They generate the active iodinating species in situ, avoiding the handling of corrosive or unstable reagents. google.com The I₂/HIO₃ system is particularly noted for its ability to achieve complete tri-iodination with high purity and yield, avoiding the formation of by-products like poly-iodide ions. google.com
Other Electrophilic Iodine Reagents: While not as commonly cited for this specific synthesis in the provided context, other electrophilic reagents like N-Iodosuccinimide (NIS) are used for iodinating aromatic compounds. acsgcipr.org These reagents offer alternative pathways, though factors like cost and reaction conditions must be considered. acsgcipr.org
The choice of reagent directly impacts process selectivity and the impurity profile. The I₂/HIO₃ system, for example, is advantageous because it is not affected by side-products from partial iodination or oxidative coupling on the amino group. justia.com
An alternative to direct iodination of 5-aminoisophthalic acid is a multi-step pathway that begins with a more readily available precursor, typically isophthalic acid. researchgate.netgoogle.com This route involves introducing the amino group onto the aromatic ring before the final iodination step.
This synthetic strategy involves two key transformations to produce the necessary intermediate, 5-aminoisophthalic acid. researchgate.nettsijournals.com
Nitration: The first step is the nitration of isophthalic acid to form 5-nitroisophthalic acid. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating mixture of sulfuric acid and nitric acid or sodium nitrate (B79036). researchgate.netgoogle.comtsijournals.com The reaction conditions, such as the ratio of acids and temperature, are optimized to maximize the yield of the desired 5-nitro isomer. For instance, a sulfuric acid to sodium nitrate to isophthalic acid molar ratio of 7.9:2.2:1.0 at 60°C for 3 hours can yield 86.7% of the nitro compound. researchgate.net
Reduction: The subsequent step is the reduction of the nitro group in 5-nitroisophthalic acid to an amino group, yielding 5-aminoisophthalic acid. researchgate.netgoogle.com This transformation can be achieved using various reducing agents. A common method involves using reduced iron powder in an acidic medium. google.com For example, refluxing the nitro compound with iron powder can result in a 78.1% yield of the amino compound. researchgate.net Another approach involves catalytic hydrogenation. guidechem.com
The table below outlines the conditions for the formation of the 5-aminoisophthalic acid intermediate.
| Starting Material | Step | Reagents | Key Conditions | Yield | Source |
| Isophthalic Acid | Nitration | H₂SO₄, NaNO₃ | 60°C, 3h | 86.7% | researchgate.net |
| 5-Nitroisophthalic Acid | Reduction | Iron Powder | Reflux, 3h | 78.1% | researchgate.net |
Multi-Step Synthesis from Primary Aromatic Precursors
Process Optimization and Scalability Studies in Synthesis
The large-scale production of this compound and its derivatives, particularly the acid dichloride, is critical due to their role as key intermediates in the synthesis of non-ionic iodinated X-ray contrast agents. acs.orgacs.org Consequently, significant research has focused on optimizing synthetic processes to enhance yield, purity, and safety while considering environmental impact and scalability for manufacturing in ton quantities. acs.org
Strategies for Enhanced Purity and Yield
Achieving high purity and yield is a primary objective in the synthesis of this compound and its subsequent conversion to the acid dichloride. Various strategies have been developed to overcome challenges such as incomplete reactions, difficult isolations, and the formation of impurities.
One critical step that has been optimized is the chlorination of this compound to 5-amino-2,4,6-triiodoisophthaloyl dichloride, typically using thionyl chloride. acs.orggoogleapis.com A key strategy to improve this conversion involves the use of catalysts. While N,N-dimethylformamide (DMF) is a common catalyst for such reactions, its use can lead to the formation of precipitates and require high temperatures (80-90 °C) to drive the reaction to completion, which in turn increases byproduct formation. acs.org An alternative and highly effective approach is the use of tertiary amine salts or quaternary ammonium salts. googleapis.comjustia.com Carrying out the chlorination in the presence of at least equimolar amounts of these salts allows for the production of the desired dichloride in high yields and substantially free from impurities. googleapis.com This method simplifies the isolation process, allowing the crystalline product to be obtained by simple dilution of the reaction mixture with water, avoiding the need for thionyl chloride evaporation or extensive purification steps. googleapis.com A yield of 94.4% has been reported using this method. googleapis.com
Another method involves using solid phosgene (B1210022) (bis-[trichloromethyl] carbonate) as the chlorinating agent in the presence of an initiator such as triethylamine (B128534), pyridine, or 4-dimethylaminopyridine, which can yield the final product at 84.2%. google.com Temperature control is also a crucial factor. For the thionyl chloride-based process, performing the bulk of the reaction at a lower temperature (50-60 °C) and increasing it to 80 °C only for a short period at the end helps to ensure completion while keeping impurity levels under control. acs.org
Furthermore, the crystallization process itself is a critical step for obtaining a high-purity product. acs.orgacs.org Optimization of the hydrolysis and simultaneous crystallization of the acid chloride from its N-sulfinyl intermediate has been achieved using fractional factorial design. acs.orgtue.nl This ensures that the final product has a total purity above 97%, is easy to centrifuge, and has a low moisture content. acs.org
A different synthetic approach focuses on the iodination step itself. One method reacts 5-amino isophthalic acid with an iodide salt and dimethyl sulfoxide (DMSO) under acidic conditions. google.com This process reports a yield of 68% and a purity of 91% and avoids more toxic and unstable iodinating reagents. google.com
| Strategy | Reagents/Conditions | Reported Outcome | Source |
|---|---|---|---|
| Catalysis of Chlorination | Thionyl chloride with tertiary amine or quaternary ammonium salts (e.g., triethylamine hydrochloride, tetrabutylammonium (B224687) bromide) in a 1:1 to 1:2 molar ratio. googleapis.com | High yields (e.g., 94.4%) and high purity, simplifying isolation. googleapis.com | googleapis.com |
| Alternative Chlorinating Agent | Solid phosgene with an initiator (e.g., pyridine, triethylamine). google.com | Yield of 84.2% with a purity of 97.7%. google.com | google.com |
| Temperature Control | Bulk of reaction at 50-60 °C, with a final, limited interval at 80 °C. acs.org | Controls levels of dimeric byproducts. acs.org | acs.org |
| Optimized Crystallization | Application of fractional factorial design to the hydrolysis/crystallization step. acs.orgtue.nl | Total purity >97%, low moisture content, and good physical properties for isolation. acs.org | acs.orgacs.orgtue.nl |
| Alternative Iodination Method | 5-amino isophthalic acid, an iodide salt (e.g., KI, NH₄I), and DMSO under acidic conditions. google.com | Yield of 68% and purity of 91%. google.com | google.com |
Investigation of Byproduct Formation and Mitigation Strategies
In the widely used chlorination of this compound with thionyl chloride, the amino group reacts readily to form an N-sulfinyl intermediate. acs.orgacs.org This intermediate must be hydrolyzed during the workup to yield the final product. acs.org However, incomplete hydrolysis can lead to the N-sulfinyl compound remaining as an impurity in the final product. acs.org Because the desired product is often less soluble than the N-sulfinyl intermediate, precipitation during hydrolysis can trap the intermediate, preventing complete conversion. acs.org Careful optimization of the hydrolysis and crystallization conditions is necessary to ensure the level of the N-sulfinyl intermediate is below 1%. acs.org
At elevated reaction temperatures, the formation of two specific dimeric byproducts has been identified: a dimeric amide and a dimeric anhydride (B1165640). acs.orgtue.nl The formation of these impurities is highly dependent on the reaction conditions. acs.org
Mitigation strategies include:
Temperature Management: To control the formation of the dimeric amide and anhydride, the reaction temperature is maintained at 50-60 °C for the majority of the process, with only a brief heating period at 80 °C at the end to ensure the reaction goes to completion. acs.org
Catalyst Selection: The choice of catalyst can significantly impact byproduct formation. Using DMF as a catalyst often requires higher temperatures for prolonged periods, leading to unacceptably high levels of byproducts. acs.org In contrast, using tertiary amine or quaternary ammonium salts in at least equimolar amounts allows the reaction to proceed efficiently, resulting in a product that is substantially free from byproducts, which simplifies the isolation process. googleapis.com
Alternative Reagents: Employing different synthetic routes can circumvent the formation of certain byproducts. For instance, a method using potassium iodate and potassium iodide as the iodinating agent has been developed to improve safety and control the reaction. google.com Another approach uses solid phosgene for the chlorination step, which, when combined with an initiator like pyridine, can provide a cleaner reaction profile. google.compatsnap.com
| Byproduct | Point of Formation | Mitigation Strategy | Source |
|---|---|---|---|
| N-sulfinyl intermediate | Reaction of the amino group with thionyl chloride. acs.org | Optimized hydrolysis and crystallization conditions, guided by fractional factorial design. acs.orgacs.org | acs.orgacs.org |
| Dimeric Amide | Chlorination step, particularly at elevated temperatures. acs.org | Strict temperature control (bulk of reaction at 50-60 °C). acs.org | acs.org |
| Dimeric Anhydride | Chlorination step, particularly at elevated temperatures. acs.org | Strict temperature control (bulk of reaction at 50-60 °C). acs.org | acs.org |
Solvent System Selection and Green Chemistry Principles in Large-Scale Production
From a green chemistry and safety perspective, there is a continuous effort to improve upon traditional synthetic methods. The classic iodination procedures can involve hazardous reagents like iodine monochloride, which may require the handling of chlorine gas, posing significant safety risks in large-scale production. google.com To address this, greener and safer alternatives have been developed.
Key advancements include:
Safer Iodinating Agents: One improved method utilizes a combination of potassium iodate and potassium iodide as the iodinating agent, which is more economical, environmentally friendly, and safer to handle than reagents requiring chlorine gas. google.com
Alternative Solvents and Reagents: A patented method describes the synthesis of the parent acid by reacting 5-aminoisophthalic acid with an iodide salt and DMSO in a solvent system of water and/or a C1-6 alcohol (like ethanol). google.com This approach is advantageous as it avoids many toxic reagents and reduces solid waste and the burden on water treatment. google.com
Avoiding Hazardous Chlorinating Agents: The use of thionyl chloride on a large scale presents safety and handling challenges. The substitution of thionyl chloride with solid phosgene (bis-[trichloromethyl] carbonate) is a significant step towards a safer process. google.com Solid phosgene is a stable, crystalline solid that can be handled more easily than gaseous phosgene or fuming thionyl chloride, and it decomposes in situ to generate phosgene for the reaction. google.com
These process modifications align with the principles of green chemistry by reducing the use of hazardous substances, improving reaction safety, and minimizing environmental impact, all of which are crucial considerations for scalable and sustainable industrial production.
| Solvent/System | Associated Process Step | Notes on Application/Green Principles | Source |
|---|---|---|---|
| Methylene (B1212753) Chloride | Chlorination with thionyl chloride/amine salts or solid phosgene. googleapis.comgoogle.com | An effective but chlorinated solvent, subject to environmental scrutiny. | googleapis.comgoogle.com |
| Toluene | Chlorination with thionyl chloride/quaternary ammonium salt catalyst. justia.com | Common industrial solvent; less hazardous than some chlorinated options. | justia.com |
| Ethyl Acetate (B1210297), Chloroform (B151607), 1,2-Dichloroethane | Chlorination with thionyl chloride. googleapis.com | Listed as suitable solvents, though chloroform and dichloroethane are hazardous. | googleapis.com |
| Water and/or C1-6 Alcohols (e.g., Ethanol) | Iodination of 5-aminoisophthalic acid using an iodide salt and DMSO. google.com | Represents a greener alternative, reducing toxic reagent use and waste. google.com | google.com |
Chemical Reactivity and Derivatization Strategies
Reactions Involving Carboxylic Acid Functional Groups
The carboxylic acid groups at the 1 and 3 positions of the benzene (B151609) ring are the primary sites for a variety of derivatization reactions, including esterification and conversion to more reactive species like acyl chlorides.
Esterification of the dicarboxylic acid is a key strategy for modifying the compound's solubility and for introducing further functionalities. These reactions can be tailored for selective modification, a process significantly influenced by the unique structural environment of the carboxyl groups.
Two notable diester derivatives of 5-Amino-2,4,6-triiodoisophthalic acid (also referred to as ATIIPA) are Diethyl 5-Amino-2,4,6-triiodoisophthalate (DEtTIIP) and Diacetoxyethyl 5-Amino-2,4,6-triiodoisophthalate (DAcOEtTIIP). researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov The synthesis of these compounds has been achieved in nearly quantitative yields. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov
DEtTIIP was previously synthesized by reacting the corresponding acid chloride, 5-amino-2,4,6-triiodoisophthaloyl dichloride, with an excess of ethanol (B145695) at reflux for four hours. chemrxiv.org More recent methods have focused on the direct esterification of ATIIPA. chemrxiv.org DAcOEtTIIP is synthesized through a base-catalyzed esterification of ATIIPA using ethyl α-bromoacetate. researchgate.net These diesters serve as precursors for further functionalization, for instance, as carbamoylation agents after the conversion of their 5-amino group into an isocyanate. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov
| Compound Name | Abbreviation | General Synthesis Route |
|---|---|---|
| Diethyl 5-Amino-2,4,6-triiodoisophthalate | DEtTIIP | Reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with excess ethanol, or direct esterification. chemrxiv.org |
| Diacetoxyethyl 5-Amino-2,4,6-triiodoisophthalate | DAcOEtTIIP | Base-catalyzed esterification of ATIIPA with ethyl α-bromoacetate. researchgate.net |
A critical aspect of the chemistry of ATIIPA derivatives is the profound steric effect exerted by the three large iodine atoms positioned at the 2, 4, and 6 positions. These atoms effectively "shield" the adjacent ester groups at the 1 and 3 positions. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov This "iodine-shielding effect" sterically hinders the approach of nucleophiles, such as hydroxide ions, to the carbonyl carbons of the ester. chemrxiv.orgresearchgate.net
As a result, the 1,3-diethyl ester in DEtTIIP is highly resistant to alkaline hydrolysis. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org Studies have shown that even with an excess of sodium hydroxide, the diethyl ester groups of the isophthalate core remain intact, while ester groups on appended side chains can be selectively cleaved. chemrxiv.orgresearchgate.net For example, in an adduct formed between a DEtTIIP derivative and an alanine ethyl ester, the ethyl ester of the alanine moiety was easily removed by hydrolysis, while the 1,3-diethyl esters of the triiodoisophthalate core were unaffected. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org
Similarly, in the DAcOEtTIIP derivative, DAcOEtTIIP:CO-βAla-OtBu, alkaline hydrolysis selectively removes the acetoxyethyl groups, which are not sterically shielded by the iodine atoms, while leaving the core structure and the tert-butyl ester of the alanine moiety intact. researchgate.netnih.gov Conversely, acidic treatment can quantitatively cleave the tert-butyl ester without affecting the acetoxyethyl esters. researchgate.netresearchgate.netchemrxiv.orgnih.gov This differential reactivity allows for selective deprotection strategies, making these compounds versatile intermediates in more complex syntheses. researchgate.netresearchgate.netchemrxiv.orgnih.gov
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. For this compound, this conversion yields 5-Amino-2,4,6-triiodoisophthaloyl dichloride, a key intermediate for synthesizing various derivatives.
The most common method for preparing 5-Amino-2,4,6-triiodoisophthaloyl dichloride is the reaction of the parent dicarboxylic acid with thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.comepo.org This reaction is typically performed by heating the components in a suitable solvent, often with a catalyst. chemicalbook.comchemicalbook.com
Various reaction conditions have been reported, differing in solvents, catalysts, and temperature, which can influence the yield and purity of the resulting diacyl chloride. chemicalbook.comepo.orgjustia.comgoogle.com Common solvents include 1,2-dichloroethane and methylene (B1212753) chloride. chemicalbook.comepo.org Catalysts such as pyridine, tertiary amine salts, or quaternary ammonium (B1175870) salts are often employed to facilitate the reaction. chemicalbook.comepo.orgjustia.comgoogle.com For instance, a process has been described where the chlorination is carried out in the presence of catalytic amounts of a tetraalkylammonium salt, leading to high yields and purity. justia.comgoogle.com Another approach uses a molar ratio of 1:1 to 1:2 of a tertiary amine or quaternary ammonium salt relative to the starting acid. epo.org Besides thionyl chloride, other chlorinating agents like solid phosgene (B1210022) (triphosgene) have also been utilized. google.compatsnap.com
| Chlorinating Agent | Solvent | Catalyst/Additive | Temperature | Yield |
|---|---|---|---|---|
| Thionyl Chloride | 1,2-Dichloroethane | Pyridine | 70-85°C | ~ quantitative chemicalbook.comchemicalbook.com |
| Thionyl Chloride | Toluene | Tetraalkylammonium salt (catalytic) | 85°C | 88% justia.comgoogle.com |
| Thionyl Chloride | Methylene Chloride | Triethylamine (B128534) (molar excess) | Reflux | Not specified epo.org |
| Solid Carbonyl Chloride (Phosgene) | Not specified | Initiator (e.g., Pyridine, Triethylamine) | Not specified | Not specified google.com |
When aminocarboxylic acids are treated with thionyl chloride, the reaction can involve both the carboxylic acid and the amino functional groups. google.com The reaction of an amino group with thionyl chloride can lead to the formation of an N-sulfinylamino intermediate (-N=S=O). google.com This is a known reaction pathway for compounds like p-aminobenzoic acid, which produces a p-thionylaminobenzoyl chloride intermediate upon treatment with SOCl₂. google.com
While specific isolation of an N-sulfinyl intermediate for this compound is not detailed in the provided search context, this general mechanism is relevant. The initial reaction likely involves the conversion of the carboxylic acid groups to chlorosulfite ester intermediates, which then collapse to form the acyl chlorides with the release of SO₂ and HCl. masterorganicchemistry.com Concurrently, the amino group can react with thionyl chloride. However, the typical workup procedure for the synthesis of 5-Amino-2,4,6-triiodoisophthaloyl dichloride involves pouring the reaction mixture into ice-water. chemicalbook.comchemicalbook.com This hydrolytic workup would readily convert any N-sulfinyl intermediate back to the primary amine, ensuring that the final isolated product is the desired 5-amino-substituted diacyl chloride. The hydrolysis of sulfinyl chlorides and related species is a well-established process. cdnsciencepub.comnih.gov
Formation of Acyl Chlorides: Mechanistic Aspects and Intermediate Isolation
Reactions Involving the Amino Functionality
The amino group at the 5-position is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives. Its reactivity is influenced by the presence of the three large iodine atoms on the aromatic ring.
The amino group in this compound possesses nucleophilic characteristics, allowing it to participate in substitution reactions with various electrophiles smolecule.com. This reactivity is fundamental to many of the derivatization strategies for this compound. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new covalent bonds and enabling the introduction of diverse functionalities.
In one notable strategy, this compound (ATIIPA) itself is utilized as a nucleophile to generate corresponding 1,3-diesters researchgate.netchemrxiv.orgchemrxiv.orgnih.govresearchgate.net. This reaction underscores the capacity of the core molecule to engage in nucleophilic transformations, paving the way for further modifications.
Acetylation of the 5-amino group is a common and crucial step in the synthesis of more complex derivatives, particularly in the development of contrast media agents. This modification alters the electronic properties and steric environment of the molecule, influencing its subsequent reactivity and biological interactions.
The conversion of the carboxylic acid groups to acyl chlorides is a frequently employed initial step to facilitate further reactions, including those that ultimately lead to acetylation of the amino group or other amide bond formations. The resulting 5-amino-2,4,6-triiodoisophthaloyl dichloride is a key intermediate for synthesizing non-ionic contrast agents patsnap.comgoogle.com.
Several methods have been developed for this chlorination step. A common approach involves heating this compound with thionyl chloride, often in the presence of a catalyst such as pyridine, in a solvent like 1,2-dichloroethane chemicalbook.com. Another method utilizes solid phosgene (bis(trichloromethyl) carbonate) as the chlorinating agent in a solvent such as dichloromethane, which can offer environmental advantages over thionyl chloride by producing CO2 and recyclable hydrogen chloride gas patsnap.comgoogle.com.
The table below summarizes reaction conditions for the formation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride.
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| Thionyl Chloride | Pyridine | 1,2-dichloroethane | 70-85 | 8.5 |
| Solid Phosgene | Pyridine | Dichloromethane | 30-35 to reflux | 15 |
Efficient acetylation of the amino group has been the subject of optimization studies to improve yield and purity. One effective method involves suspending a this compound derivative, such as the dichloride, in an organic solvent like acetonitrile (B52724) and adding acetic anhydride (B1165640) in the presence of an acid catalyst google.com. Surprisingly, the reaction can proceed efficiently in a solid-liquid two-phase system, where the starting material is not fully dissolved google.com.
Catalysts play a significant role in this transformation. Sulfuric acid has been shown to be an effective catalyst for the acetylation of both this compound and its dichloride derivative with acetic anhydride, leading to high yields and purity google.com. Another approach to optimize the synthesis of the precursor acyl chloride involves the use of a tetraalkylammonium salt as a phase-transfer catalyst in the chlorination reaction with thionyl chloride justia.com. The optimization of the hydrolysis of the N-sulfinyl intermediate and the simultaneous crystallization of the product have also been subjects of study to improve the scalability of the process tue.nl.
The following table details examples of catalytic acetylation reactions.
| Starting Material | Acetylating Agent | Catalyst | Solvent | Yield (%) | Purity (HPLC) (%) |
| This compound | Acetic anhydride | Sulfuric acid | Acetonitrile | 97 | 99.8 |
| This compound dichloride | Acetic anhydride | Sulfuric acid | Acetonitrile | 97 | Not specified |
| This compound dichloride | Acetic anhydride | Sulfuric acid | Acetic anhydride | 76 | 99.7 |
A more advanced derivatization strategy involves the conversion of the 5-amino group into an isocyanate (-NCO). This highly reactive functional group can then be used to carbamoylate other molecules, such as amino acids, opening pathways to novel conjugates with potential applications in medical imaging and drug delivery.
Research has demonstrated the successful development of this compound derivatives as effective carbamoylation agents for amino acids researchgate.netchemrxiv.orgnih.gov. The strategy begins with the esterification of the two carboxylic acid groups of ATIIPA to form 1,3-diesters, such as diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP) researchgate.netchemrxiv.orgnih.govresearchgate.net.
The 5-amino group of these diester derivatives is then converted to an isocyanate group (e.g., DEtTIIP-NCO) researchgate.netchemrxiv.orgresearchgate.net. This is typically achieved by reacting the amino-diester with a phosgene equivalent, such as bis(trichloromethyl) carbonate (TCMC), often in the presence of activated charcoal chemrxiv.org. The resulting isocyanate is a potent electrophile that readily reacts with the amino group of amino acid esters (e.g., β-alanine ethyl ester) in an addition reaction to form a stable carbamoyl linkage researchgate.netchemrxiv.orgnih.govresearchgate.net.
A key finding from these studies is that the different ester groups on the ATIIPA core and the amino acid can be selectively deprotected. For instance, the 1,3-diethyl ester groups of DEtTIIP are highly resistant to alkaline hydrolysis due to steric shielding from the adjacent iodine atoms, while an ethyl ester on the coupled amino acid can be easily removed researchgate.netnih.govresearchgate.net. Conversely, the 1,3-acetoxyethyl esters of DAcOEtTIIP can be removed under alkaline conditions, while a tert-butyl ester on the amino acid remains intact, which can then be removed under acidic conditions researchgate.netnih.gov. This selective deprotection makes these derivatives versatile precursors for creating complex molecules researchgate.netnih.govresearchgate.net.
This table summarizes the key steps in the development of carbamoylation agents from ATIIPA.
| Precursor | Key Transformation | Reagents | Resulting Intermediate | Application |
| This compound (ATIIPA) | Diesterification | Ethyl bromoacetate or Bromoethane | DEtTIIP or DAcOEtTIIP | Isocyanate precursor |
| Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) | Isocyanation | Bis(trichloromethyl) carbonate (TCMC), Charcoal | DEtTIIP-NCO | Carbamoylation of amino acid esters |
| Diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP) | Isocyanation | Bis(trichloromethyl) carbonate (TCMC) | DAcOEtTIIP-NCO | Carbamoylation of amino acid esters with selective deprotection options |
Isocyanation and Carbamoylation of Amino Acid Derivatives
Selective Ester Deprotection in Carbamoylated Products for Functionalization
The functionalization of carbamoylated derivatives of this compound (ATIIPA) often requires the selective removal of protecting ester groups to unmask carboxylic acids or alcohols for further modification. Research has demonstrated that differential reactivity of various ester groups, influenced by steric hindrance and the choice of reagents, allows for precise, stepwise deprotection strategies. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govresearchgate.net
A key factor influencing this selectivity is the "iodine shielding effect," a phenomenon where the bulky iodine atoms at the 2 and 6 positions of the isophthalate ring sterically hinder the approach of nucleophiles to the carbonyl carbons of the 1,3-diesters. chemrxiv.orgresearchgate.netresearchgate.net This effect makes certain esters highly resistant to hydrolysis under conditions that readily cleave other, less hindered esters within the same molecule.
Studies involving two main 1,3-diester derivatives of ATIIPA, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP), have provided significant insights into these selective deprotection methodologies. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govresearchgate.net
Deprotection Strategies Based on Derivative Type:
Derivatives of DEtTIIP: In carbamoylated products derived from DEtTIIP, such as DEtTIIP:CO-βAla-OEt, the 1,3-diethyl ester groups are exceptionally resistant to alkaline hydrolysis. chemrxiv.orgchemrxiv.orgresearchgate.net This resilience is attributed to the steric shielding by the adjacent iodine atoms. chemrxiv.orgresearchgate.netresearchgate.net In contrast, the ethyl ester of the appended β-alanine moiety is not sterically hindered and can be easily and selectively removed under alkaline conditions, yielding the corresponding carboxylic acid while leaving the isophthalate esters intact. chemrxiv.orgchemrxiv.orgresearchgate.net
Derivatives of DAcOEtTIIP: The DAcOEtTIIP precursor offers more versatile deprotection pathways. In an adduct like DAcOEtTIIP:CO-βAla-OtBu, two distinct types of ester groups with different labilities are present. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govresearchgate.net
Alkaline Hydrolysis: The 1,3-diacetoxyethyl esters on the isophthalate core are susceptible to alkaline hydrolysis. Treatment with sodium hydroxide selectively cleaves the acetyl groups, releasing the corresponding 1,3-dihydroxyethyl product (DAcOHTIIP:CO-βAla-OtBu). chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov The tert-butyl ester on the β-alanine and the carbamate linkage remain unaffected under these conditions. chemrxiv.org
Acidic Fission: Conversely, the tert-butyl (OtBu) ester protecting the amino acid portion is stable under basic conditions but can be quantitatively removed by treatment with a strong acid like trifluoroacetic acid (TFA). chemrxiv.orgacsgcipr.org This acidic fission yields the free carboxylic acid of the β-alanine moiety (DAcOEtTIIP:CO-βAla) without affecting the 1,3-diacetoxyethyl esters. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov
This orthogonal stability—where one ester is labile to base and the other to acid—makes DAcOEtTIIP a highly feasible precursor for complex molecular design, allowing for controlled, stepwise functionalization of different parts of the molecule. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov
The following table summarizes the key findings in selective ester deprotection of carbamoylated ATIIPA derivatives.
| Precursor Derivative | Adduct Studied | Reagent | Selectively Deprotected Group | Resulting Product | Reference |
| DEtTIIP | DEtTIIP:CO-βAla-OEt | NaOH (aq) | β-Alanine ethyl ester | DEtTIIP:CO-βAla | chemrxiv.orgresearchgate.net |
| DAcOEtTIIP | DAcOEtTIIP:CO-βAla-OtBu | NaOH (aq) | 1,3-Acetoxyethyl esters | DAcOHTIIP:CO-βAla-OtBu | chemrxiv.orgnih.govresearchgate.net |
| DAcOEtTIIP | DAcOEtTIIP:CO-βAla-OtBu | Trifluoroacetic Acid (TFA) | β-Alanine tert-butyl ester | DAcOEtTIIP:CO-βAla | chemrxiv.orgchemrxiv.org |
Reduction Reactions and Pathways to Novel Derivatives
The chemical structure of this compound features functional groups that are, in principle, susceptible to reduction. The aromatic amino group is a key site for such reactions. smolecule.com However, specific and detailed research findings on the reduction of this compound to form novel derivatives are not extensively documented in the available scientific literature.
While reduction is a fundamental reaction in organic chemistry, the application of this pathway to this compound itself, beyond its synthesis from a nitro-precursor, appears to be a less explored area of its chemical reactivity. researchgate.netgoogle.com The primary focus of existing research has been on derivatization through its amino and carboxylic acid functionalities for applications such as X-ray contrast agents. researchgate.net
Potential, though not specifically documented, reduction pathways could theoretically include:
Modification of the Amino Group: The amino group could potentially be modified through reductive amination, though this is an elaboration rather than a simple reduction.
Reductive Deiodination: Aromatic iodine substituents can sometimes be removed under specific catalytic hydrogenation conditions, which would lead to less-iodinated or completely deiodinated isophthalic acid derivatives.
Without specific studies or documented examples, any discussion of novel derivatives from the reduction of this compound remains speculative.
Advanced Structural Characterization and Supramolecular Assembly
Crystallographic Studies and Molecular Conformation Analysis
Crystallographic techniques are indispensable for understanding the precise three-dimensional arrangement of 5-amino-2,4,6-triiodoisophthalic acid and the non-covalent interactions that govern its crystal packing.
In a co-crystal structure with 4,4'-bipyridine N,N'-dioxide and water, X-ray diffraction showed that the carboxylic acid substituents of the this compound molecule are significantly twisted out of the plane of the aromatic ring, by 83.0(2)° and 86.5(2)°. nih.gov This non-planar conformation is a critical feature of its molecular structure.
Crystal Data for this compound Monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄I₃NO₄·H₂O |
| Molecular Weight | 576.84 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.214 (1) |
| b (Å) | 15.735 (2) |
| c (Å) | 18.816 (2) |
| Volume (ų) | 2728.0 (5) |
| Z | 8 |
| Temperature (K) | 100 (2) |
The crystal structure of this compound monohydrate is dominated by an extensive and intricate network of hydrogen bonds. nih.govresearchgate.net These interactions involve all possible donor sites on the molecule (the amino group and carboxylic acid groups) and the lattice water molecule. nih.govresearchgate.net The specific interactions identified are O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds, which link the individual molecules into a stable, three-dimensional supramolecular assembly. nih.govresearchgate.net
Similarly, in the co-crystal formed with 4,4'-bipyridine N,N'-dioxide, the three constituent components are linked by O—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov An N—H⋯O interaction is also present in this structure. nih.gov The detailed characterization of these hydrogen bonds is vital for understanding the stability and properties of the crystalline material.
Hydrogen-Bond Geometry (Å, °) for this compound Monohydrate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O8—H8···O12 | 0.80 (5) | 1.90 (5) | 2.662 (5) | 161 (7) |
| O14—H14B···N13 | 0.81 (4) | 2.05 (4) | 2.841 (5) | 166 (6) |
| N13—H13B···O12 | 0.88 (4) | 2.68 (5) | 3.478 (5) | 152 (5) |
Aromatic (π-π) stacking is a significant non-covalent interaction in many organic crystal structures. However, in the crystal of this compound monohydrate, the molecules are positioned perpendicular to each other, a conformation that precludes any π-π stacking interactions between the phenyl rings. nih.govresearchgate.net
While the presence of three large, polarizable iodine atoms on the aromatic ring makes the molecule a potential candidate for forming halogen bonds, this interaction has not been identified as a primary contributor to the crystal packing in the structure of the acid monohydrate itself. The supramolecular architecture in this case is overwhelmingly directed by the strong hydrogen-bonding network.
Supramolecular Chemistry and Self-Assembly Research
The functional groups on this compound make it an excellent building block (ligand) for constructing larger, ordered structures through coordination with metal ions. This area of research explores the principles of molecular self-assembly to create novel materials with specific architectures.
The self-assembly process involving the deprotonated 5-amino-2,4,6-triiodoisophthalate ligand (ATIBDC²⁻), metal ions, and auxiliary ligands can lead to the formation of elegant one-dimensional (1D) polymeric structures. For instance, the reaction of lead(II) nitrate (B79036) with H₂ATIBDC and the auxiliary ligand 2,2′-bipyridine results in the formation of a complex with the formula [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O. The crystal structure of this complex reveals that it is a one-dimensional helical chain.
In another example, reacting the primary ligand with lead(II) in the absence of any auxiliary ligand produces a chiral three-dimensional network, [Pb(ATIBDC)], which is built up from a 1D lead(II)-carboxylate bridged helical chain featuring a 3₁ helix. These studies demonstrate that this compound is a versatile ligand for engineering crystalline materials with specific dimensionalities and topologies, such as helical chains.
Coordination Chemistry with Metal Ions and Auxiliary Ligands
Engineering Three-Dimensional Network Architectures through Metal-Ligand Coordination
The assembly of this compound (H₂ATIBDC) with various metal ions has proven to be a fruitful strategy for the rational design of three-dimensional (3D) network architectures. The coordination of the carboxylate groups with metal centers, often in concert with auxiliary ligands, gives rise to a diverse array of supramolecular structures.
In one notable example, the reaction of H₂ATIBDC with lead(II) nitrate in the absence of any auxiliary ligands results in the formation of an intriguing chiral three-dimensional network with the formula [Pb(ATIBDC)]. rsc.org This structure is built up from a one-dimensional Pb(II)-carboxylate-bridged helical chain with a 3₁ helix, which is further extended into a 3D honeycomb-like architecture by the ATIBDC²⁻ ligands. rsc.org The chirality of this network is evidenced by its crystallization in the chiral space group P3₁. rsc.org
The introduction of N-donor auxiliary ligands significantly influences the resulting crystalline architectures. For instance, when 2,2'-bipyridine (bipy) is used as an auxiliary ligand, a one-dimensional helical chain, [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O, is formed. rsc.org This 1D chain further assembles into a 3D supramolecular metal-organic framework (MOF) through hydrogen-bonding and strong offset π⋯π stacking interactions, creating 1D channels. rsc.org The presence of a 1D hydrogen-bonded helical water chain is also a noteworthy feature of this structure. rsc.org
The judicious selection of metal ions and auxiliary ligands, therefore, allows for precise control over the dimensionality and topology of the resulting networks. Weak secondary interactions, such as aromatic stacking, halogen bonding (C–I⋯π and C–I⋯N/O), and hydrogen bonding, play a crucial role as supramolecular driving forces in the construction of these extended 3D architectures. rsc.org
Metal-Organic Frameworks (MOFs) Derived from this compound
The application of this compound as a primary organic linker has led to the development of novel metal-organic frameworks (MOFs) with unique structural characteristics. These materials are of significant interest due to their potential applications in areas such as adsorption and separation.
Design and Synthesis of Porous Frameworks and Channels
A key objective in the design of MOFs is the creation of porous frameworks with well-defined channels and cavities. The use of this compound in conjunction with auxiliary ligands has enabled the synthesis of such porous materials.
A prime example is the 3D MOF, [Pb(ATIBDC)(biim)]·H₂O, synthesized using 2,2'-biimidazole (biim) as an auxiliary ligand. rsc.org This compound features a fascinating and novel four-connected 4⁶6⁸-SOD (sodalite) zeotype network structure. rsc.org A prominent feature of this MOF is the presence of 1D nanotubular channels within its framework. rsc.org The design of such channels is a critical aspect of creating functional MOFs for applications involving the transport and storage of guest molecules.
The synthesis of these frameworks is typically achieved through aqueous medium reactions of a metal salt, such as lead(II) nitrate, with H₂ATIBDC and the chosen auxiliary ligand. rsc.org The coordination modes of the ATIBDC²⁻ ligand and the resulting crystalline architectures are highly dependent on the nature of the auxiliary ligand employed. rsc.org
Adsorption/Desorption Properties of MOFs for Guest Molecules
The porosity inherent in the structure of MOFs derived from this compound imparts them with the potential for the adsorption and desorption of guest molecules.
For instance, the complex [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O has been observed to exhibit reversible adsorption and desorption of water molecules. rsc.org This behavior places the framework in the category of "recoverable collapsing" and "guest-induced re-formation" frameworks. rsc.org Similarly, the 3D MOF [Pb(ATIBDC)(biim)]·H₂O, with its nanotubular channels, has been suggested as a potential adsorbent material for certain guest molecules. rsc.org
However, detailed quantitative studies on the adsorption/desorption properties of these specific MOFs, such as gas sorption isotherms, BET surface area analysis, and pore volume determination, have not been extensively reported in the reviewed literature. Such data would be crucial for fully evaluating their potential as adsorbent materials.
Chiral Networks and Polymorphism Studies in MOF Design
The design of chiral MOFs is a significant area of research due to their potential applications in enantioselective separation and catalysis. The inherent chirality of certain building blocks or the spontaneous resolution during crystallization can lead to the formation of chiral networks.
As previously mentioned, the reaction of lead(II) with this compound in the absence of an auxiliary ligand yields a chiral three-dimensional network, [Pb(ATIBDC)]. rsc.org This compound crystallizes in the chiral space group P3₁ and features a 3D honeycomb-like structure constructed from 1D Pb(II)-carboxylate-bridged helical chains. rsc.org The formation of this chiral structure underscores the potential of using this ligand system for the targeted synthesis of non-centrosymmetric frameworks.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is another important aspect of MOF chemistry. The different polymorphic structures of a MOF can exhibit distinct physical and chemical properties. While the search results allude to the existence of polymorphic structures in related MOF systems, specific studies detailing the synthesis and comparative analysis of polymorphs derived from this compound are not extensively covered in the provided search results. Further research in this area could reveal different framework topologies with potentially enhanced properties.
| Compound/MOF Formula | Metal Center | Auxiliary Ligand | Dimensionality | Key Structural Features | Chiral (Space Group) |
| [Pb(ATIBDC)] | Pb(II) | None | 3D | Honeycomb-like network, 1D helical chains | Yes (P3₁) |
| [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O | Pb(II) | 2,2'-bipyridine | 3D Supramolecular | 1D helical chains, 1D channels, 1D helical water chain | No |
| [Pb(ATIBDC)(biim)]·H₂O | Pb(II) | 2,2'-biimidazole | 3D | 4⁶6⁸-SOD zeotype network, 1D nanotubular channels | No |
| Compound/MOF | Guest Molecule | Adsorption Behavior | Quantitative Data (BET, Pore Volume, etc.) |
| [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O | Water | Reversible adsorption/desorption | Not Reported |
| [Pb(ATIBDC)(biim)]·H₂O | Unspecified | Potential adsorbent | Not Reported |
Applications in Advanced Materials and Systems
Polymer Chemistry and Composite Materials Development
The presence of reactive functional groups, namely the amino and carboxylic acid moieties, allows for the incorporation of 5-Amino-2,4,6-triiodoisophthalic acid into polymeric structures through various polymerization techniques. This integration has led to the development of specialized polymers and composite materials with tailored properties for specific high-performance applications.
Synthesis of Specialized Polymers Exhibiting Tailored Properties
Researchers have successfully utilized derivatives of this compound to synthesize novel copolymers with precisely controlled properties. A notable example is the synthesis of block and statistical copolymers based on poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA). rsc.org These copolymers are synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the creation of polymers with well-defined architectures and low dispersity. rsc.org
One such application is in the field of theranostics, which combines therapeutic and diagnostic capabilities in a single agent. Copolymers of PAATIPA with poly(N-isopropylacrylamide) (PNIPAM) have been developed for image-guided drug delivery. rsc.org The high iodine content from the PAATIPA block imparts excellent radiopacity, making the material visible in X-ray and computed tomography (CT) scans. rsc.org Concurrently, the PNIPAM component provides thermoresponsive properties, enabling the polymer to self-assemble at elevated temperatures, a desirable characteristic for controlled drug release systems. rsc.org The anionic nature of the PAATIPA component also facilitates the efficient encapsulation of cationic drug molecules. rsc.org
Table 1: Properties of PAATIPA-based Copolymers for Theranostic Applications
| Property | Description | Source |
|---|---|---|
| Radiopacity | High iodine content from the PAATIPA block provides strong contrast in CT scans. | rsc.org |
| Thermoresponsiveness | The PNIPAM component allows for self-assembly at higher temperatures, useful for controlled drug delivery. | rsc.org |
| Drug Encapsulation | The anionic nature of PAATIPA enhances the encapsulation of cationic small-molecule drugs. | rsc.org |
| Biocompatibility | Cytotoxicity assays have demonstrated the excellent biocompatibility of these copolymers. | rsc.org |
Integration into Composite Materials for Enhanced Functional Applications
The incorporation of this compound into composite materials can significantly enhance their functional applications, particularly in the medical field. While the direct physical blending into a matrix is one approach, a more integrated method is the creation of copolymers where the functional monomer is chemically bonded within the polymer backbone. This approach ensures a homogeneous distribution of the functional unit and prevents leaching.
Exploration in Novel Functional Materials beyond Conventional Uses
Beyond its application in linear polymers, this compound is being explored as a versatile building block for the construction of more complex and highly ordered functional materials. Its rigid structure and multiple coordination sites make it an excellent candidate for the synthesis of metal-organic frameworks (MOFs).
MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. The use of this compound as a ligand has led to the creation of novel MOFs with interesting properties. For instance, lead(II) complexes with this ligand have been synthesized, resulting in fascinating three-dimensional network structures. One such MOF exhibits a sodalite-type zeolitic topology with one-dimensional nanotubular channels. Furthermore, some of these frameworks have demonstrated reversible adsorption and desorption of water molecules, indicating their potential for applications in separation and storage.
Table 2: Characteristics of a Metal-Organic Framework based on this compound
| Feature | Description |
|---|---|
| Structure | Three-dimensional metal-organic framework with a sodalite-type zeolitic network. |
| Porosity | Contains one-dimensional nanotubular channels. |
| Functional Property | Exhibits reversible adsorption and desorption of water molecules. |
The study of these novel materials opens up possibilities for their use in areas such as gas storage and separation, catalysis, and sensing, representing a significant expansion of the applications of this compound beyond its more conventional uses.
Biological and Biomedical Research Applications
Radiopharmaceutical Development for Targeted Therapies
Beyond its role in diagnostic imaging, the 5-Amino-2,4,6-triiodoisophthalic acid scaffold is being explored in the development of radiopharmaceuticals. chemimpex.com In this context, the iodine atoms are not used for their radiopacity but rather as stable anchors for radioactive isotopes.
The core structure of this compound can be chemically modified to create targeted therapeutic agents. The goal is to attach a radioactive isotope to the molecule and then append a targeting moiety that directs the entire complex to a specific site in the body, such as a tumor. This allows for the precise delivery of a therapeutic radiation dose directly to cancer cells while minimizing exposure to healthy tissue. chemimpex.com Research in this area focuses on developing derivatives that can be effectively labeled with medically relevant radioisotopes and linked to targeting vectors like antibodies or peptides.
Biochemical and Biological Interaction Studies
The interaction of this compound and its derivatives with biological systems is an area of active investigation. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds. smolecule.com
Preliminary research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. smolecule.com This has opened a new avenue of research exploring its potential as an anti-cancer agent, separate from its use in imaging or radiopharmaceutical delivery. smolecule.com Studies are designed to evaluate the antiproliferative activity of the compound and its derivatives against various human cancer cell lines.
For example, research on other complex organic molecules has established protocols for evaluating cytotoxicity. Compounds are typically tested against a panel of cancer cell lines, such as those from breast (MCF7), colon (HCT116), liver (HEPG2), and pancreatic (PaCa2) cancers, and the percentage of cell growth inhibition is measured. ekb.eg Similar methodologies are being applied to investigate the potential of this compound derivatives.
Interactions with Proteins and Other Biomolecules to Elucidate Mechanisms
The utility of this compound (ATIIPA) in biomedical research is significantly linked to its chemical reactivity and its interactions with biological molecules. Studies into these interactions provide critical insights into its mechanisms of action and pave the way for new applications. A key area of investigation has been the chemical modification of ATIIPA to facilitate its conjugation with amino acids, the fundamental constituents of proteins.
Research has demonstrated that ATIIPA can serve as a nucleophile to produce various 1,3-diester derivatives. nih.gov Two such derivatives, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP), have been synthesized in nearly quantitative yields. chemrxiv.org These diesters are instrumental as they can be further modified to act as carbamoylation agents, specifically targeting the amino groups of amino acid esters. nih.gov
The process involves converting the 5-amino group of the ATIIPA derivative into a highly reactive isocyanate group (-NCO). chemrxiv.org This intermediate can then readily react with the amino group of an amino acid, such as β-alanine (βAla), to form a stable urea linkage. chemrxiv.org This specific and controlled reaction demonstrates a direct interaction with a biomolecule, forming a new conjugate molecule.
A notable aspect of this interaction is the "iodine shielding effect." chemrxiv.org The bulky iodine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring create significant steric hindrance. nih.gov This steric shielding makes the 1,3-ester groups of the DEtTIIP derivative highly resistant to alkaline hydrolysis, a common chemical cleavage method. nih.govresearchgate.net In contrast, an ester group on the attached β-alanine moiety can be easily removed, showcasing a selective reactivity based on molecular structure. nih.gov Similarly, for the DAcOEtTIIP adduct, the 1,3-acetoxy ethyl groups can be selectively removed under alkaline conditions, while an acid-labile tert-butyl ester on the amino acid can be quantitatively cleaved using acid. nih.govresearchgate.net
This selective reactivity, dictated by the interaction of the triiodinated core with its conjugated biomolecule, is fundamental to understanding the mechanism by which these molecules can be used as stable platforms for more complex molecular constructions. nih.gov The carbamoylation reaction with amino acid esters is a prime example of how ATIIPA's structure can be leveraged to engage with biomolecules in a predictable and controlled manner.
Contrast Molecule Design Inspired by Amino Acids and Peptides
The specific and selective chemical interactions of this compound derivatives with amino acids serve as a direct inspiration for the design of novel contrast molecules. nih.gov The ability to conjugate the triiodinated core, which provides radiopacity for X-ray imaging, to amino acids and peptides opens the door to creating sophisticated, targeted, and biocompatible imaging agents. researchgate.netchemimpex.com
The development of derivatives like diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP) is a critical step in this design process. nih.gov Researchers have shown that DAcOEtTIIP is a viable precursor for the N-carbamoylation of amino acid esters. nih.govresearchgate.net This process allows for the stable attachment of the iodine-rich ATIIPA core to amino acids, essentially "tagging" them for imaging purposes.
The key advantage of this approach lies in the concept of selective deprotection. nih.gov By carefully choosing protecting groups for the carboxyl groups on both the ATIIPA derivative and the amino acid, scientists can control which parts of the conjugate molecule are revealed for further reactions. For instance, the product of the reaction between the DAcOEtTIIP derivative and a protected β-alanine is a precursor that can be used in the synthesis of poly(amino acid)s. chemrxiv.org This suggests the potential to build larger, peptide-based structures where the ATIIPA imaging component is precisely integrated.
This strategy allows for the design of contrast agents with tailored properties. By incorporating amino acids and peptides, these agents can potentially achieve:
Improved Biocompatibility: Using natural building blocks may reduce the risk of adverse reactions.
Targeted Delivery: Peptides can be designed to bind to specific receptors that are overexpressed on cancer cells or other disease sites, allowing the contrast agent to accumulate where it is needed most. nih.gov
Modified Pharmacokinetics: The size, charge, and stability of the agent can be fine-tuned by the choice of amino acid or peptide sequence, controlling how it is distributed and cleared from the body.
The research into the carbamoylation of β-alanine esters using ATIIPA derivatives provides a foundational proof-of-concept for this design philosophy. nih.gov It establishes a robust chemical method for linking the imaging moiety to a biomolecular scaffold, thereby inspiring the next generation of peptide-based contrast molecules for advanced medical diagnostics. nih.govresearchgate.net
Environmental Fate and Biotransformation Studies
Biodegradation and Mineralization Pathways
The biotransformation of 5-Amino-2,4,6-triiodoisophthalic acid is a stepwise process that typically involves anaerobic and aerobic stages for complete mineralization.
Under anaerobic conditions, the initial and critical step in the breakdown of this compound is the reductive deiodination of the aromatic ring. This process is carried out by anaerobic microbial consortia. The conversion of this compound by sludge from wastewater treatment plants has been observed, but only in the presence of an electron donor such as ethanol (B145695). nih.gov
A stable mixed microbial culture has been successfully enriched and maintained in a defined synthetic mineral medium with this compound and ethanol. nih.gov This culture demonstrated the ability to reductively dehalogenate the parent compound. The process involves the sequential removal of iodine atoms from the molecule. Evidence for this mechanism includes the transient appearance of 5-amino-2,4-diiodoisophthalic acid and the accumulation of 5-aminoisophthalic acid, with a corresponding release of iodide ions (2.7 mol of iodide per mol of this compound). nih.gov
The microbial consortium utilizes this compound as the sole terminal electron acceptor in a respiratory process. nih.gov Besides ethanol, other electron donors like formate, acetate (B1210297), lactate, butyrate, and hydrogen can also be used by the culture. nih.gov The deiodination activity is inhibited by the presence of oxygen, nitrate (B79036), sulfite, or thiosulfate. nih.gov
Following anaerobic deiodination, the resulting metabolites, including 5-aminoisophthalic acid, can be further degraded under aerobic conditions. An aerobic reactor can mineralize the parent compound, this compound, as well as its deiodinated metabolites. nih.gov This aerobic stage is crucial for the complete breakdown of the aromatic structure, ultimately leading to carbon dioxide, water, and inorganic ions.
Bioreactor Systems for Environmental Remediation Applications
To effectively treat wastewater containing this compound, specialized bioreactor systems have been developed and tested.
A sequential, two-stage fixed-bed reactor system, comprising an anaerobic reactor followed by an aerobic reactor, has proven to be an efficient method for the mineralization of this compound. nih.gov In this system, the anaerobic reactor is primarily responsible for the deiodination of the aromatic nucleus, achieving a maximum deiodination rate of 23.4 ± 0.06 mM per day. nih.gov The subsequent aerobic reactor then mineralizes the parent compound and its deiodinated byproducts. nih.gov
This coupled anaerobic-aerobic bioreactor system has demonstrated the capacity to eliminate up to 870 ± 44 mg of carbon per liter per day, with a molar ethanol to this compound ratio of 4 in the feed. nih.gov This indicates that a sequential anaerobic and aerobic treatment is a viable strategy for the effective removal of this compound from contaminated water sources. nih.gov
Below is an interactive data table summarizing the performance of the two-stage fixed-bed reactor system.
| Parameter | Value | Reference |
| Carbon Elimination Rate | 870 ± 44 mg of carbon L⁻¹ day⁻¹ | nih.gov |
| Maximum Anaerobic Deiodination Rate | 23.4 ± 0.06 mM day⁻¹ | nih.gov |
| Molar Ethanol/ATIA Ratio | 4 | nih.gov |
Research has successfully established a stable, mixed microbial culture capable of the anaerobic deiodination of this compound. nih.gov This consortium was enriched from sludge from a wastewater treatment plant and sustained in a synthetic mineral medium. nih.gov While the specific microbial strains within this effective consortium have not been fully identified in the provided research, the studies confirm the cooperative action of a mixed population in the dehalogenation process. The culture's ability to utilize various electron donors points to a diverse metabolic capability within the consortium. nih.gov Further research would be needed to isolate and identify the specific species responsible for the key deiodination steps.
Analytical Techniques for Research and Characterization
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a fundamental tool for separating and quantifying 5-Amino-2,4,6-triiodoisophthalic acid and its related substances. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the predominant methods utilized for their high resolution, sensitivity, and accuracy. sielc.com
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis and purity assessment of this compound. googleapis.comsielc.com This technique separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
The analysis of this compound can be achieved using a straightforward RP-HPLC method. sielc.comsielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid. sielc.com The inclusion of an acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. For applications compatible with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com Purity levels of greater than 95% are often confirmed using HPLC analysis. lgcstandards.com
Table 1: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |
| Application | Purity assessment, Pharmacokinetics | sielc.com |
This table is generated based on data available in the provided search results. Specific concentrations, flow rates, and column dimensions may vary depending on the exact application.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, HPLC methods can be adapted for UPLC systems by using columns with smaller particles, such as 3 µm particles, which allows for more rapid analysis times. sielc.comsielc.com This increased speed and resolution make UPLC particularly valuable in high-throughput screening and for the analysis of complex samples containing multiple impurities.
The identification and characterization of impurities are critical for ensuring the quality and safety of intermediates used in pharmaceutical manufacturing. Potential impurities in the preparations of this compound include starting materials or by-products from the synthesis, such as 5-aminoisophthalic acid and 5-nitroisophthalic acid. nih.gov
Chromatographic methods developed for analytical purposes can be scaled up for preparative isolation. sielc.com Preparative HPLC allows for the collection of fractions of individual compounds, including impurities, in sufficient quantities for further structural elucidation by spectroscopic methods.
Beyond preparative chromatography, other standard laboratory techniques are employed for purification and the isolation of impurities from the main compound. These strategies include:
Crystallization and Recrystallization : This is a powerful technique for purifying solid compounds. The crude product containing impurities is dissolved in a suitable solvent or solvent mixture, and then allowed to crystallize slowly. chemrxiv.org The desired compound preferentially forms crystals, leaving impurities behind in the mother liquor. Recrystallization from solvent pairs like ethyl acetate (B1210297) and n-hexane has been reported for derivatives of this compound. chemrxiv.org
Extraction : Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases. For instance, a product can be dissolved in an organic solvent like ethyl acetate and washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove water-soluble impurities. chemrxiv.org
Filtration : Following crystallization or precipitation, filtration is a simple and effective method to separate the solid product from the liquid phase containing dissolved impurities. googleapis.com The isolated solid can then be washed with an appropriate solvent to remove any remaining contaminants. googleapis.com
Spectroscopic Methods for Molecular Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. These methods provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.
Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In a study on a derivative of this compound, FT-IR spectra were used to confirm the presence of two different C=O (carbonyl) stretching vibrations from ester groups. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR (proton NMR) is a powerful tool for determining the structure of organic compounds. It provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For example, in the characterization of a derivative, ¹H-NMR was used to confirm that a hydrolysis reaction had occurred by observing the disappearance of specific methyl and methylene (B1212753) signals that were present in the starting material. chemrxiv.org
Table 2: Crystallographic Data for this compound monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₄I₃NO₄·H₂O | researchgate.net |
| Temperature | 100 K | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| R-factor | 0.026 | researchgate.net |
| wR-factor | 0.062 | researchgate.net |
This table summarizes key findings from the single-crystal X-ray diffraction study.
Toxicological and Impurity Profiling Research
Mutagenicity Assessment of Related Impurities
In the manufacturing process of 5-Amino-2,4,6-triiodoisophthalic acid, several related substances can emerge as impurities. Two such potential impurities that have been subject to detailed mutagenicity assessment are 5-Aminoisophthalic acid and 5-nitroisophthalic acid (5-NIPA). nih.gov The evaluation of their potential to cause genetic mutations is a crucial step in ensuring the safety of the final active pharmaceutical ingredient.
In Silico (Quantitative Structure-Activity Relationships - QSAR) Prediction Models
As a preliminary screening method, in silico computational models are employed to predict the mutagenic potential of chemical compounds based on their structure. For 5-Aminoisophthalic acid and 5-nitroisophthalic acid, researchers utilized established Quantitative Structure-Activity Relationship (QSAR) software tools, Derek Nexus™ and Leadscope®, to assess their likely mutagenicity. nih.gov
Both of these expert rule-based systems flagged 5-Aminoisophthalic acid and 5-nitroisophthalic acid as potentially mutagenic. nih.gov Consequently, under the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive impurities in pharmaceuticals, both compounds were classified as Class 3 impurities, indicating a potential mutagenic risk that warrants further investigation. nih.gov
Table 1: In Silico Mutagenicity Prediction of Potential Impurities
| Impurity | QSAR Model | Prediction | ICH M7 Class |
|---|---|---|---|
| 5-Aminoisophthalic acid | Derek Nexus™, Leadscope® | Potentially Mutagenic | Class 3 |
In Vitro Bacterial Reverse Mutation Assay (Ames Test) Investigations
Following the in silico predictions, the mutagenic potential of 5-Aminoisophthalic acid and 5-nitroisophthalic acid was further investigated using the in vitro bacterial reverse mutation assay, commonly known as the Ames test. nih.gov This widely accepted method assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
The investigation was conducted using the plate incorporation method, both with and without the presence of a metabolic activation system (S9 mix), to mimic the metabolic processes in mammals. nih.gov The results of the Ames test demonstrated that neither 5-Aminoisophthalic acid nor 5-nitroisophthalic acid induced a significant increase in the number of revertant colonies in any of the tested bacterial strains, either with or without metabolic activation. nih.gov
Therefore, contrary to the initial in silico predictions, the experimental evidence from the Ames test concluded that both 5-Aminoisophthalic acid and 5-nitroisophthalic acid are not mutagenic under the conditions of the assay. nih.gov
Table 2: Ames Test Results for Potential Impurities
| Impurity | Metabolic Activation (S9) | Ames Test Result |
|---|---|---|
| 5-Aminoisophthalic acid | With and Without | Non-mutagenic |
Comprehensive Impurity Isolation and Characterization in Industrial Synthesis
The industrial synthesis of this compound is a multi-step process that begins with isophthalic acid, proceeding through nitration, reduction, and finally, iodination. researchgate.net Throughout this synthetic route, the formation of various impurities is possible. A comprehensive understanding of the impurity profile is essential for process optimization and quality control.
The starting materials and intermediates themselves can be present as impurities in the final product. Notably, 5-aminoisophthalic acid, the precursor to the final iodination step, and 5-nitroisophthalic acid, an intermediate from the nitration of isophthalic acid, are considered potential impurities. nih.gov High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of this compound, with industrial specifications often requiring a purity of over 99.9% and individual impurities to be below 0.1%. chemicalbook.com
While a complete public profile of all possible industrial impurities is not extensively detailed, research into the synthesis of derivatives of this compound has shed light on potential side reactions. For instance, during the conversion of this compound to its corresponding acid chloride, a necessary step for the synthesis of some contrast agents, two dimeric byproducts have been isolated and characterized as an amide and an anhydride (B1165640). google.com The formation of such dimers indicates the potential for intermolecular reactions under certain process conditions.
The control of the iodination step is also critical to prevent the formation of incompletely iodinated species or other byproducts. The use of iodine in combination with an oxidizing agent like iodic acid is a common method, and careful control of stoichiometry is necessary to avoid the formation of unreactive poly-iodide ions. justia.com
Table 3: Profile of Identified and Potential Impurities
| Impurity Name | Source/Formation | Characterization Method |
|---|---|---|
| 5-Aminoisophthalic acid | Unreacted starting material | HPLC |
| 5-nitroisophthalic acid | Intermediate from nitration step | HPLC |
| Dimeric amide byproduct | Side reaction during acid chloride formation | Isolation and structural analysis |
| Dimeric anhydride byproduct | Side reaction during acid chloride formation | Isolation and structural analysis |
| Incompletely iodinated species | Incomplete iodination reaction | HPLC |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 5-Amino-2,4,6-triiodoisophthalic acid involves a three-step process of nitration, reduction, and iodination starting from isophthalic acid. researchgate.net While effective, research is ongoing to develop more environmentally friendly and efficient synthetic routes. mdpi.com
Current research focuses on "greener" synthesis methodologies that minimize the use of hazardous reagents and solvents. google.com One approach involves the reaction of 5-aminoisophthalic acid with an iodide salt and dimethyl sulfoxide (B87167) in an aqueous or alcohol-based solvent under acidic conditions. google.com This method avoids the use of highly toxic and unstable oxidizing or iodinating agents, reduces solid waste, and offers a more ideal yield. google.com Alternative iodinating agents to the commonly used iodine monochloride are also being explored to improve safety and reduce environmental impact. google.com
Future research in this area will likely concentrate on catalytic methods, flow chemistry, and the use of bio-based solvents and reagents to further enhance the sustainability of the synthesis. The goal is to develop a process that is not only high-yielding and pure but also economically viable and environmentally benign.
Development of Advanced Functional Materials with Tunable Properties
The unique structure of this compound, with its tri-iodinated benzene (B151609) ring and reactive amino and carboxylic acid groups, makes it an attractive building block for the synthesis of advanced functional materials. smolecule.com Its derivatives have potential applications in the creation of novel polymers and composite materials with tailored properties. smolecule.com
Recent studies have demonstrated the use of this compound derivatives for the carbamoylation of amino acids. chemrxiv.orgchemrxiv.org This is achieved by converting the amino group to an isocyanate, which can then react with the amino groups of amino acid esters. chemrxiv.org The resulting molecules have potential for further functionalization and incorporation into larger polymeric structures.
A key aspect of this research is the concept of an "iodine shielding effect," where the bulky iodine atoms sterically hinder the adjacent carboxylic acid groups, influencing their reactivity. chemrxiv.org This allows for selective reactions at other positions in the molecule, enabling the design of materials with specific functionalities. Future work will likely explore the synthesis of a wider range of polymers and metal-organic frameworks (MOFs) based on this versatile scaffold, with potential applications in areas such as gas storage, catalysis, and sensing.
Innovations in Biomedical Applications and Targeted Delivery Systems
The primary application of this compound is as a precursor to non-ionic X-ray contrast agents. chemimpex.com However, its utility in the biomedical field is expanding. Researchers are exploring its use in the development of radiopharmaceuticals for targeted cancer therapy. chemimpex.com The high iodine content allows for the attachment of radioactive iodine isotopes, which can be delivered specifically to tumor cells.
The chemical structure of this compound allows for modifications to create derivatives with enhanced properties for drug formulation. chemimpex.com These derivatives can be conjugated with targeting moieties such as peptides to create targeted drug delivery systems. mdpi.com This approach aims to increase the efficacy of therapeutic agents while minimizing side effects by ensuring they are delivered directly to the site of action.
Future research will focus on designing and synthesizing novel derivatives with improved biocompatibility, stability, and targeting specificity. The development of "theranostic" agents, which combine both diagnostic and therapeutic capabilities in a single molecule, is also a promising area of investigation.
Enhanced Environmental Bioremediation and Degradation Strategies
The widespread use of iodinated contrast media (ICM), derived from this compound, has led to their emergence as environmental micropollutants. mdpi.comresearchgate.net These compounds are often resistant to conventional wastewater treatment processes and can be detected in surface and drinking water. nih.gov The presence of ICM in the environment is a concern due to the potential formation of toxic disinfection byproducts during water treatment. mdpi.com
Current research is focused on developing effective methods for the degradation and mineralization of ICM. mdpi.com Various approaches are being investigated, including biological treatments using specific bacterial strains, advanced oxidation processes (AOPs), and reductive processes. mdpi.com These methods aim to break down the complex structure of ICM into less harmful substances.
Future strategies will likely involve a combination of different treatment technologies to achieve complete mineralization of ICM. mdpi.com There is also a growing emphasis on preventative measures, such as the collection and separate treatment of urine from patients who have received ICM, to reduce the environmental load. nih.govresearchgate.net The development of more easily biodegradable contrast agents is another important long-term goal.
Theoretical and Computational Chemistry Approaches for Mechanistic Understanding
Theoretical and computational chemistry are playing an increasingly important role in understanding the fundamental properties and reactivity of this compound and its derivatives. Computational modeling, including density functional theory (DFT) calculations, is being used to investigate the mechanisms of iodination of aromatic compounds. acs.org These studies provide insights into the reactive species involved and the energetics of the reaction pathways.
Computational methods are also being employed to study the "iodine shielding effect," which has been proposed to explain the reduced reactivity of the carboxylic acid groups in close proximity to the iodine atoms. chemrxiv.org Understanding this effect at a molecular level can aid in the rational design of new synthetic strategies and functional materials.
Future computational research will likely focus on more complex systems, such as the interaction of this compound-based materials with biological molecules or their degradation pathways in the environment. These studies will provide valuable information to guide experimental work and accelerate the development of new applications for this important compound.
Q & A
Basic: What are the standard synthetic routes for ATIA and its derivatives?
Answer:
ATIA derivatives are synthesized via sequential functionalization of the amino and carboxyl groups:
Acyl Chloride Formation : React ATIA with SOCl₂ under reflux to yield 5-amino-2,4,6-triiodoisophthaloyl dichloride .
Amidation : Condense the dichloride with amines (e.g., 1,3-dihydroxyisopropylamine) in dimethylacetamide using tributylamine as a base .
Metal Complexation : For coordination polymers, dissolve ATIA in polar solvents (DMA or water), add metal salts (e.g., Cd(NO₃)₂), and heat at 343–358 K for 3 days to crystallize complexes .
Key Data :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Acyl Chloride | 95.4 | Reflux in SOCl₂, 6 h | |
| Amidation | 80–90 | DMA, 24 h, RT |
Basic: What structural motifs enable ATIA’s role in contrast agents?
Answer:
ATIA’s triiodinated aromatic core provides X-ray opacity, while its carboxyl groups enable solubility and derivatization:
- Planar Geometry : The benzene ring deviates by <5° from planarity, ensuring uniform electron density for imaging .
- Hydrogen Bonding : Carboxylic acid groups form O–H∙∙∙O and N–H∙∙∙O bonds (1.8–2.2 Å), stabilizing co-crystals with bipyridine ligands .
- Iodine Substituents : The three iodine atoms contribute high electron density (residual peaks <0.97 eÅ⁻³ in refinement) .
Advanced: How to resolve contradictions in crystallographic refinement of ATIA complexes?
Answer:
Contradictions (e.g., residual electron density, misassigned H atoms) require:
Cross-Validation : Refine datasets using both SHELXL and PHENIX to compare R-factors and residual maps.
Restraint Application : For disordered regions (e.g., carboxyl groups), apply distance restraints (C–O = 1.21–1.34 Å) and isotropic displacement parameter constraints .
Validation Tools : Use checkCIF to flag outliers in bond lengths/angles (e.g., I–C distances: 2.09–2.14 Å) .
Example : In ATIA-Cd complexes, residual peaks near iodine sites required Fourier map analysis and thermal parameter adjustment .
Advanced: What strategies optimize ATIA-based coordination polymers for thermal stability?
Answer:
Metal Selection : Use Cd²⁺ or Zn²⁺ for strong dative bonds (Cd–O: 2.25–2.38 Å; Zn–O: 1.95–2.10 Å) .
Ligand Design : Incorporate rigid ligands (e.g., 4,4′-bipyridine N,N′-dioxide) to enhance framework rigidity. Twisted ligand angles (14.0–86.5°) reduce lattice strain .
Synthesis Conditions : Optimize solvent (DMA > water for higher crystallinity) and temperature (358 K for 72 h) to favor extended networks .
Thermal Data :
| Complex | Decomposition Temp. (°C) | Reference |
|---|---|---|
| [Cd(ATIA)(py)₂]ₙ | 320 | |
| [Zn(ATIA)(bipy)]ₙ | 295 |
Advanced: How to address inconsistencies in hydrogen bonding networks during co-crystal design?
Answer:
Protonation State Analysis : Use pKa values (ATIA: pKa₁ ≈ 1.5, pKa₂ ≈ 3.8) to predict carboxyl group deprotonation in basic media (pH > 4) .
Hydrogen Bond Mapping : Refine H positions using Fourier difference maps and apply distance restraints (O–H = 0.84 ± 0.01 Å; N–H = 0.88 ± 0.01 Å) .
Solvent Screening : Polar aprotic solvents (DMA, DMF) favor O–H∙∙∙O bonds, while water disrupts networks via competitive hydration .
Basic: What spectroscopic methods validate ATIA derivative purity?
Answer:
IR Spectroscopy : Confirm amide formation via C=O stretches (1680–1720 cm⁻¹) and N–H bends (1540–1650 cm⁻¹) .
Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 24.51% in Cd complexes; deviation <0.1%) .
¹H NMR (DMSO-d₆) : Detect free amino protons at δ 6.8–7.2 ppm and carboxyl protons at δ 12.5–13.0 ppm .
Advanced: How to mitigate deiodination in ATIA-based polymers during synthesis?
Answer:
Anaerobic Conditions : Use N₂-purged reactors to prevent oxidative deiodination (reported in aerobic microbial systems) .
Low-Temperature Processing : Limit reaction temperatures to <60°C to avoid I–C bond cleavage (ΔH ≈ 250 kJ/mol) .
Additive Screening : Introduce radical scavengers (e.g., BHT) to inhibit chain reactions during polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
